benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c16-6-10(12(19)13(20)11(18)7-17)15-14(21)22-8-9-4-2-1-3-5-9/h1-6,10-13,17-20H,7-8H2,(H,15,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXPSFVNAPWXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937251 | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-2-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16684-31-4 | |
| Record name | N-Carbobenzoxy-D-glucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016684314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC170196 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-2-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamate Formation via Benzyl Chloroformate
The foundational synthetic approach involves reacting 2-amino-2-deoxy-D-glucose (1 ) with benzyl chloroformate (2 ) under basic conditions. This method, adapted from oligosaccharide synthesis protocols, proceeds via nucleophilic attack of the amine group on the carbonyl carbon of benzyl chloroformate. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C to minimize side reactions. Triethylamine (TEA) or sodium bicarbonate serves as a base to neutralize HCl byproducts.
Key Reaction Parameters:
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Molar Ratio: 1:1.2 (amine:benzyl chloroformate) for complete conversion.
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Temperature: 0–5°C to prevent epimerization of the sugar backbone.
Side products include over-carbamoylated derivatives and N,O-bis-carbamates, which are mitigated by strict stoichiometric control and low-temperature conditions.
Stereochemical Control in Hexanoyl Backbone
The (2R,3R,4R,5R) stereochemistry of the hexanoyl moiety is critical for biological activity. This configuration is achieved using enantiomerically pure 2-amino-2-deoxy-D-glucose derivatives, as described in CAS 95191-34-7. The synthetic protocol involves:
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Protection of Hydroxyl Groups: Benzyl ether protection at C3, C4, C5, and C6 using benzyl bromide and NaH in DMF.
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Selective Deprotection: Hydrogenolysis (H₂/Pd-C) removes benzyl groups post-carbamate formation.
Analytical Validation:
Industrial-Scale Production Methods
Continuous Flow Synthesis
Industrial production employs continuous flow reactors to enhance reproducibility and yield. Key steps include:
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Precision Mixing: Benzyl chloroformate and 2-amino-2-deoxy-D-glucose are introduced via separate inlets into a microreactor at 5°C.
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Residence Time: 120 seconds ensures complete reaction before quenching with aqueous NaHCO₃.
Advantages Over Batch Processing:
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling 2-amino-2-deoxy-D-glucose with benzyl chloroformate and K₂CO₃ for 45 minutes achieves 65% yield, reducing organic solvent use by 90%.
Purification and Isolation Techniques
Recrystallization Optimization
The crude product is purified via recrystallization from ethanol/water (4:1 v/v). Key parameters:
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves residual benzyl chloroformate and over-carbamoylated byproducts. Gradient elution (5–40% ethyl acetate in hexane over 30 minutes) achieves baseline separation.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry (HRMS):
¹³C NMR (125 MHz, D₂O):
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl groups.
Reduction: The carbonyl group can be reduced to form hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzyl group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of new carbamate derivatives with different substituents.
Scientific Research Applications
Benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or drug delivery agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing the active drug upon enzymatic cleavage of the carbamate bond. The tetrahydroxyhexanone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate to structurally or functionally related carbamates and acetamides, focusing on synthesis, stability, and functional group effects.
N-(3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
- Structural Differences : Replaces the benzyl carbamate group with an acetamide (-NHCOCH₃).
- Acetamides are less stable under basic conditions than carbamates, limiting their utility in multi-step syntheses .
- Synthesis : Likely synthesized via direct acetylation of the corresponding amine, contrasting with the carbamate’s benzyl chloroformate-mediated protection .
Benzyl Carbamate Derivatives with Hydroxamic Acid Moieties
Compounds such as benzyl ((S)-1-(((S)-1-((4-(hydroxycarbamoyl)benzyl)amino)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate (compound 5 in ) feature hydroxamic acid groups, which enhance metal-binding capacity (e.g., for zinc-dependent enzymes like histone deacetylases).
- Key Contrasts :
Benzyl vs. tert-Butyl Carbamate Protecting Groups
- Benzyl Carbamate (Cbz): Requires hydrogenolysis (H₂/Pd) for deprotection, which may interfere with reducible functional groups (e.g., ketones). Offers moderate steric shielding, suitable for intermediates in solid-phase peptide synthesis .
- tert-Butyl Carbamate (Boc): Deprotected under acidic conditions (e.g., TFA), compatible with acid-stable backbones.
Benzyl N-[(3-Hydroxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-5-yl)carbamate
- Structural Features : Incorporates a benzoxazole ring and a 3-hydroxyphenyl group.
- Functional Implications :
Research Implications and Limitations
While the provided evidence highlights structural and synthetic distinctions, direct pharmacological or physicochemical data (e.g., solubility, IC₅₀) for this compound are absent. Future studies should prioritize:
- Comparative Bioactivity Assays : Testing against enzymes like α-glucosidase or proteases.
- Stability Studies : Evaluating hydrolysis rates under physiological pH.
- Synthetic Optimization : Exploring alternative protecting groups (e.g., Fmoc) for improved yield .
Biological Activity
Benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate, also known as BTHC, is a chemical compound with significant potential in biological research and therapeutic applications. Its molecular formula is C14H19NO7, and it has a molecular weight of 313.31 g/mol. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The synthesis of this compound typically involves the reaction of benzyl chloroformate with 2-amino-2-deoxy-D-glucose under basic conditions. This method allows for the formation of the carbamate bond that is crucial for its biological activity. The compound can undergo various chemical reactions such as oxidation and reduction due to its hydroxyl and carbonyl groups.
BTHC acts primarily as a prodrug, releasing active pharmacological agents upon enzymatic cleavage of the carbamate bond. The tetrahydroxyhexanone moiety is thought to interact with specific enzymes and receptors within biological systems, potentially modulating their activity. This interaction is crucial for its proposed therapeutic effects.
Biological Activity
Antimicrobial Activity
Research indicates that BTHC exhibits notable antimicrobial properties. It has been studied for its efficacy against various bacterial strains. For example, compounds structurally related to BTHC have shown significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µg/mL against multidrug-resistant strains .
Cytotoxicity Studies
In vitro studies have demonstrated that BTHC derivatives possess cytotoxic effects on cancer cell lines. One study showed moderate cytotoxicity against the A549 cell line (lung cancer), suggesting potential applications in cancer therapy .
Case Studies
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Antitubercular Efficacy
A study evaluated the in vivo efficacy of a BTHC derivative in a mouse model infected with Mtb H37Ra. The treated group showed a significant reduction in bacterial load in both lungs and spleens compared to controls after five days of treatment . -
Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of BTHC on various cancer cell lines. The results indicated that BTHC could inhibit cell proliferation effectively, warranting further exploration into its use as an anticancer agent .
Comparative Analysis of Biological Activity
Q & A
Q. What synthetic strategies are recommended for benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate to address challenges in hydroxyl group reactivity?
Methodological Answer: Multi-step synthesis using protecting group chemistry (e.g., tert-butyl or benzyl groups) is critical to prevent unwanted side reactions of the hydroxyl groups. For example:
- Step 1: Selective protection of hydroxyls using trimethylsilyl (TMS) or acetyl groups under anhydrous conditions.
- Step 2: Coupling the carbamate group via a carbodiimide-mediated reaction (e.g., EDC/HOBt) with the protected hydroxyhexanoyl backbone.
- Step 3: Deprotection under mild acidic or basic conditions (e.g., TFA for tert-butyl groups).
Evidence from analogous carbamate syntheses highlights the use of intermediates like benzyl-protected amines and hydroxy acids .
Q. Which analytical techniques are essential for verifying the structural integrity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) with <5 ppm error.
- Multidimensional NMR (¹H, ¹³C, HSQC, HMBC): Assigns stereochemistry and functional groups. For example, δ 5.1–5.3 ppm (benzyl CH₂), δ 4.0–4.5 ppm (hydroxyl-bearing carbons), and correlations in HMBC to confirm carbamate connectivity .
- X-ray Crystallography (if crystalline): Resolves absolute configuration using SHELXL or OLEX2 software .
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of polar intermediates.
- Catalyst Selection: Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) accelerate carbamate formation.
- Green Chemistry Approaches: Ultrasound-assisted synthesis reduces reaction time (e.g., 30–60 minutes vs. 6 hours under reflux) and improves yields by 15–20% .
Advanced Research Questions
Q. How can conflicting stereochemical assignments from NMR data be resolved?
Methodological Answer:
- Rotational NOE Experiments: Detect spatial proximity of protons to assign relative configurations.
- Density Functional Theory (DFT) Calculations: Compare experimental and computed ¹³C chemical shifts (RMSD < 1 ppm) to validate configurations.
- Chiral Derivatization: Use Mosher’s acid to convert hydroxyl groups into diastereomers for absolute configuration determination .
Q. What experimental approaches reconcile discrepancies in reported bioactivity data for this compound?
Methodological Answer:
- Orthogonal Assays: Combine enzyme inhibition assays (e.g., fluorescence-based) with surface plasmon resonance (SPR) to validate binding kinetics.
- In Silico Modeling: Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., kinases or proteases). Adjust hydroxyl group orientations to optimize hydrogen bonding.
- Dose-Response Studies: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values across multiple cell lines, ensuring statistical significance (p < 0.05 via ANOVA) .
Q. How does the hydroxyl group configuration influence metabolic stability in vivo?
Methodological Answer:
- Isotope-Labeled Tracers: Synthesize deuterated or ¹³C-labeled analogs to track metabolic pathways via LC-MS/MS.
- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and quantify degradation rates. Axial vs. equatorial hydroxyl orientations may alter susceptibility to glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
